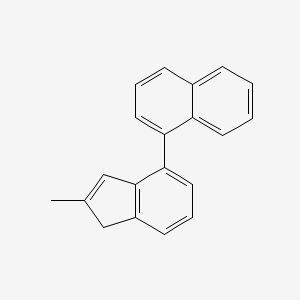

Naphthalene, 1-(2-methyl-1H-inden-4-yl)-

Beschreibung

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- (CAS: Not explicitly provided in evidence; structurally related to 1-(2-methyl-1H-inden-7-yl)naphthalene, CAS 154380-68-4 ), is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core fused with a 2-methylindenyl substituent. The compound’s structure combines the planar aromaticity of naphthalene with the steric and electronic effects of the indenyl group. This hybrid system may exhibit unique physicochemical properties, such as enhanced π-π stacking interactions, altered solubility, and reactivity compared to simpler naphthalene derivatives.

Key attributes of the compound include:

Eigenschaften

CAS-Nummer |

153733-80-3 |

|---|---|

Molekularformel |

C20H16 |

Molekulargewicht |

256.3 g/mol |

IUPAC-Name |

1-(2-methyl-1H-inden-4-yl)naphthalene |

InChI |

InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-11,13H,12H2,1H3 |

InChI-Schlüssel |

CAYKGPJSXROKPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C1)C=CC=C2C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- typically involves the reaction of 2-methylindene with naphthalene under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where 2-methylindene reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to molecular interactions and biological activity.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Naphthalene Derivatives with Alkyl Substituents

- 1-Methylnaphthalene (CAS 90-12-0) and 2-Methylnaphthalene (CAS 91-57-6) :

- Simpler analogs lacking the fused indenyl system.

- Exhibit lower molecular weights (142.20 g/mol) and higher volatility.

- Toxicological profiles are well-documented, with 1-methylnaphthalene showing higher acute toxicity in inhalation studies compared to 2-methylnaphthalene .

- Key Difference : The indenyl group in 1-(2-methyl-1H-inden-4-yl)-naphthalene introduces extended conjugation and steric bulk, reducing volatility and enhancing photostability .

Core-Chlorinated Naphthalene Diimides (NDIs)

- Example : Chlorinated NDIs with fluorophores (e.g., NDI-Cl).

- Feature electron-deficient cores due to chlorine substitution, enabling n-type semiconductor behavior.

- π-π stacking distances range from 3.4–3.8 Å, influenced by substituent steric effects .

- Key Difference : Unlike NDIs, 1-(2-methyl-1H-inden-4-yl)-naphthalene lacks electron-withdrawing groups, favoring hole-transport (p-type) characteristics in organic electronics .

Indenyl-Substituted Naphthalenes

- 1-(2-Methyl-1H-inden-7-yl)naphthalene (CAS 154380-68-4) :

Physicochemical Properties

Table 1. Comparative Properties of Naphthalene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.